N-(3-CHLORO-4-HYDROXYNAPHTHALEN-1-YL)-2,4-DIMETHYLBENZENE-1-SULFONAMIDE
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Overview
Description
N-(3-CHLORO-4-HYDROXYNAPHTHALEN-1-YL)-2,4-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a naphthyl group, a chloro substituent, a hydroxy group, and a benzenesulfonamide moiety. Its unique structure allows it to participate in diverse chemical reactions and makes it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-HYDROXYNAPHTHALEN-1-YL)-2,4-DIMETHYLBENZENE-1-SULFONAMIDE typically involves the following steps:
Formation of the Naphthyl Intermediate: The initial step involves the chlorination of 1-naphthol to produce 3-chloro-4-hydroxy-1-naphthol.
Sulfonamide Formation: The intermediate is then reacted with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-4-HYDROXYNAPHTHALEN-1-YL)-2,4-DIMETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The chloro substituent can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of dechlorinated naphthol derivatives.
Substitution: Formation of substituted naphthyl sulfonamides.
Scientific Research Applications
N-(3-CHLORO-4-HYDROXYNAPHTHALEN-1-YL)-2,4-DIMETHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-HYDROXYNAPHTHALEN-1-YL)-2,4-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The hydroxy and sulfonamide groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The chloro substituent may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-hydroxy-1-naphthyl)-4-methoxybenzenesulfonamide
- N-(3-chloro-4-hydroxy-1-naphthyl)-4-ethoxybenzenesulfonamide
- N-(3-chloro-4-hydroxy-1-naphthyl)-4-fluorobenzenesulfonamide
Uniqueness
N-(3-CHLORO-4-HYDROXYNAPHTHALEN-1-YL)-2,4-DIMETHYLBENZENE-1-SULFONAMIDE is unique due to the presence of the 2,4-dimethylbenzenesulfonamide moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
Properties
Molecular Formula |
C18H16ClNO3S |
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Molecular Weight |
361.8g/mol |
IUPAC Name |
N-(3-chloro-4-hydroxynaphthalen-1-yl)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C18H16ClNO3S/c1-11-7-8-17(12(2)9-11)24(22,23)20-16-10-15(19)18(21)14-6-4-3-5-13(14)16/h3-10,20-21H,1-2H3 |
InChI Key |
HUKBNTCGEZRIAK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl)C |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl)C |
Origin of Product |
United States |
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